molecular formula C23H28N2O3 B4875939 N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide

N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide

Cat. No.: B4875939
M. Wt: 380.5 g/mol
InChI Key: XNWPSJADYNTNIP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with multiple methyl groups and a carboxamide group attached to a 3,4-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to introduce the carboxamide moiety. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted quinoline derivatives .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar structural features.

    N-(3,4-Dimethoxyphenyl)ethylamides: Compounds with similar phenyl and amide groups but different core structures.

    2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: A quinoline derivative with similar substitution patterns .

Uniqueness

N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern on the quinoline core and the presence of multiple methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-14-10-18-16(3)13-23(4,5)25(19(18)11-15(14)2)22(26)24-17-8-9-20(27-6)21(12-17)28-7/h8-13H,1-7H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWPSJADYNTNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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